molecular formula C10H10FN3O3S B7432976 1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole

1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole

Cat. No.: B7432976
M. Wt: 271.27 g/mol
InChI Key: YRKVXYIEQWWFMM-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of an ethyl group and a fluorosulfonyloxyphenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.

Preparation Methods

The synthesis of 1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include ethyl azide and 4-fluorosulfonyloxyphenylacetylene.

    Cycloaddition Reaction: The key step in the synthesis is the 1,3-dipolar cycloaddition reaction between ethyl azide and 4-fluorosulfonyloxyphenylacetylene. This reaction is typically carried out in the presence of a copper(I) catalyst under mild conditions to form the triazole ring.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound can be used as a building block for the synthesis of new drug candidates.

    Biological Research: The compound can be used as a probe to study enzyme inhibition and protein-ligand interactions.

    Materials Science: Triazole derivatives are used in the development of advanced materials, such as polymers and coatings, due to their stability and unique electronic properties.

    Agriculture: Triazole compounds are used as fungicides and herbicides to protect crops from diseases and pests.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. The fluorosulfonyloxy group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole can be compared with other triazole derivatives, such as:

    1-Ethyl-4-phenyltriazole: Lacks the fluorosulfonyloxy group, resulting in different chemical reactivity and biological activity.

    1-Methyl-4-(4-fluorosulfonyloxyphenyl)triazole: Similar structure but with a methyl group instead of an ethyl group, which can affect its physical and chemical properties.

    4-(4-Fluorosulfonyloxyphenyl)-1,2,3-triazole: Different substitution pattern on the triazole ring, leading to variations in its reactivity and applications.

The presence of the fluorosulfonyloxy group in this compound makes it unique and imparts specific properties that can be advantageous in certain applications.

Properties

IUPAC Name

1-ethyl-4-(4-fluorosulfonyloxyphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O3S/c1-2-14-7-10(12-13-14)8-3-5-9(6-4-8)17-18(11,15)16/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKVXYIEQWWFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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